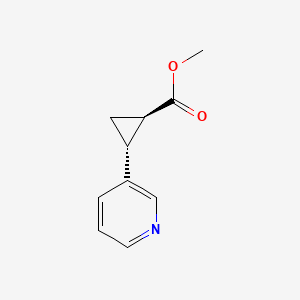
(1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate is a chiral cyclopropane derivative with a pyridine ring attached to the cyclopropane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of pyridine-3-carboxaldehyde with a diazo compound in the presence of a rhodium catalyst. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or rhodium(II) octanoate
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve continuous flow reactors and more efficient catalysts to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
(1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
(1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane moiety may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1S,2S)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate: The enantiomer of the compound with similar but distinct biological activities.
Methyl 2-(pyridin-2-yl)cyclopropanecarboxylate: A structural isomer with the pyridine ring at a different position.
Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate: An analog with an ethyl ester instead of a methyl ester.
Uniqueness
(1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
methyl (1R,2R)-2-pyridin-3-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-5-8(9)7-3-2-4-11-6-7/h2-4,6,8-9H,5H2,1H3/t8-,9+/m0/s1 |
InChIキー |
TVWVRKFZYVEIFU-DTWKUNHWSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@H]1C2=CN=CC=C2 |
正規SMILES |
COC(=O)C1CC1C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



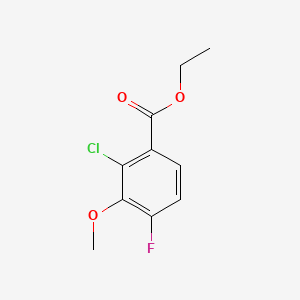

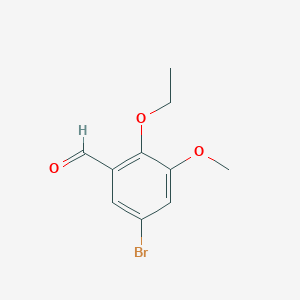

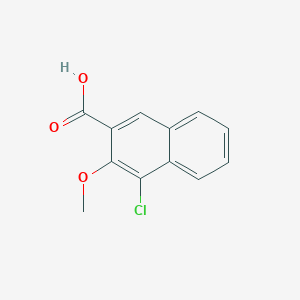
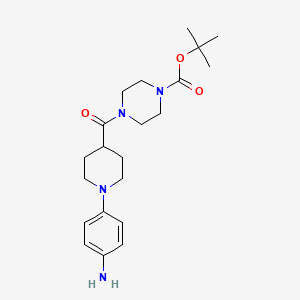
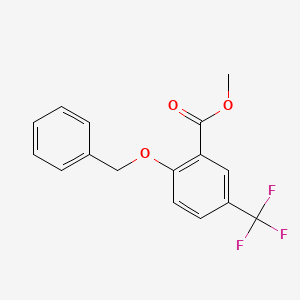
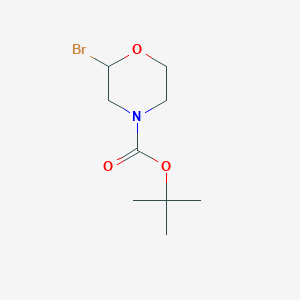
![3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14024274.png)

![(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B14024294.png)


